molecular formula C19H32O2 B1600260 5alpha-Androstane-3alpha,17alpha-diol CAS No. 6165-21-5

5alpha-Androstane-3alpha,17alpha-diol

Cat. No.: B1600260
CAS No.: 6165-21-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-CUZKMJQKSA-N
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Description

5alpha-Androstane-3alpha,17alpha-diol is an endogenous steroid metabolite belonging to the class of androgens and derivatives . As a 3-alpha-hydroxylated C19 steroid, it is a key compound for researchers investigating androgen metabolism pathways and their physiological effects . This metabolite has been identified in various human biological samples, including feces from pregnant women and as sulfate and glucuronide conjugates in human bile, highlighting its role in metabolic and excretory processes . Scientific literature indicates that related androgen metabolites, such as 5α-androstane-3β,17β-diol (3β-Diol), play a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the neuroendocrine system that manages the body's response to stress . These metabolites can inhibit stress-induced activity of the HPA axis, and their actions may be mediated through pathways involving estrogen receptor beta (ERβ), presenting a complex regulatory mechanism beyond classic androgen receptor signaling . This suggests this compound is a valuable tool for probing the intricate interplay between androgen metabolism, steroid receptor activation, and neuroendocrine function. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-CUZKMJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312112
Record name 5α-Androstane-3α,17α-diol
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Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6165-21-5
Record name 5α-Androstane-3α,17α-diol
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Record name 5alpha-Androstan-3alpha,17alpha-diol
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Record name 5α-Androstane-3α,17α-diol
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Record name ANDROSTANE-3,17-DIOL, (3.ALPHA.,5.ALPHA.,17.ALPHA.)-
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Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Endogenous Formation of 5alpha Androstane 3alpha,17alpha Diol

Tissue and Cellular Localization of 5alpha-Androstane-3alpha,17alpha-diol Biosynthesis

Adrenal and Gonadal Contributions to Endogenous this compound Levels

The primary sites for the production of precursor androgens are the gonads (testes in males) and the adrenal cortex in both sexes. mdpi.com The testes are the main source of testosterone (B1683101), while the adrenal glands supplement androgen production, primarily through the synthesis of DHEA and androstenedione (B190577). mdpi.com

Given that the precursors for 5α-Androstane-3α,17α-diol are synthesized in these glands, it follows that the adrenal and gonadal tissues are major contributors to the circulating pool of steroids available for its formation. The conversion to 5α-Androstane-3α,17α-diol may occur directly within these steroidogenic tissues or in peripheral tissues that express the necessary metabolic enzymes, such as the prostate, skin, and liver. nih.gov Studies on the biosynthesis of the related compound, 5α-androstane-3α,17β-diol, in testicular tissue support the role of the gonads as a primary site for the formation of 5α-reduced androgens. nih.govnih.gov

Regulatory Mechanisms of this compound Biosynthesis

The production of 5α-Androstane-3α,17α-diol is not static but is meticulously controlled by a hierarchy of regulatory mechanisms that modulate the expression and activity of the biosynthetic enzymes.

Transcriptional Regulation of Key Enzymes Involved in this compound Synthesis

The synthesis rates of steroidogenic enzymes are controlled at the genetic level through the regulation of gene transcription. This process involves transcription factors that bind to promoter regions of the target genes, either activating or repressing their expression.

The androgen receptor (AR) itself is a key regulator. In prostate cancer cells, AR activation induces the expression of 5α-reductase type 1 (SRD5A1) while repressing 5α-reductase type 2 (SRD5A2), demonstrating a complex, isoform-specific control mechanism. oup.com Other transcription factors, such as Specificity protein 1 (Sp1) and CCAAT/enhancer-binding protein alpha (C/EBPα), are essential for the transcription of the HSD17B11 gene, which possesses 3α-HSD activity. nih.gov

Table 2: Transcriptional Regulation of Key Steroidogenic Enzyme Genes

Gene Encoded Enzyme Key Transcriptional Regulators Effect on Transcription
SRD5A1 5α-Reductase Type 1 Androgen Receptor (AR) Activation oup.com
SRD5A2 5α-Reductase Type 2 Androgen Receptor (AR) Repression oup.com
HSD17B11 17β-HSD Type 11 (with 3α-HSD activity) Sp1, C/EBPα Activation nih.gov
HSD3B2 3β-HSD Type 2 Phorbol esters (via signaling pathways) Activation mdpi.com

Post-Translational Modification and Enzyme Activity Modulating 5alpha-Androstane-3alpha-diol Production

Following protein synthesis (translation), the activity of steroidogenic enzymes can be further fine-tuned through post-translational modifications (PTMs). These are covalent chemical alterations to the protein that can dramatically affect its stability, subcellular localization, and catalytic activity. taylorandfrancis.com

While specific PTMs for every enzyme in the 5α-Androstane-3α,17α-diol pathway are not exhaustively detailed in the literature, the principles of PTM regulation are well-established for steroidogenesis. mdpi.com These modifications are dynamic and reversible, allowing cells to rapidly respond to changing physiological demands.

Table 3: Common Post-Translational Modifications and Their Potential Effects on Enzyme Function

Modification Description Potential Effect on Enzyme Activity
Phosphorylation Addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues. Can activate or inactivate an enzyme by changing its conformation or its ability to bind to substrates or other proteins.
Acetylation Addition of an acetyl group, often to lysine (B10760008) residues. Can alter protein stability and interactions. Histone acetylation, for example, regulates gene accessibility for transcription. taylorandfrancis.com
Ubiquitination Attachment of a small protein called ubiquitin to a target protein. Primarily serves as a signal for protein degradation by the proteasome, thereby controlling enzyme levels. mdpi.com
SUMOylation Addition of a Small Ubiquitin-like Modifier (SUMO) protein. Can modulate protein stability, localization, and interactions, often in a manner that counteracts ubiquitination. taylorandfrancis.com

Feedback Loops and Hormonal Influences on 5alpha-Androstane-3alpha-diol Generation

The biosynthesis of androgens is integrated into the body's endocrine system through sophisticated feedback loops. The hypothalamic-pituitary-gonadal (HPG) axis is the central control system. nih.gov Testosterone, a key precursor, exerts negative feedback on the hypothalamus and pituitary gland, reducing the secretion of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH), respectively, thereby downregulating its own production. nih.govresearchgate.net Estrogens, which can be formed from androgens, also participate in this negative feedback. nih.gov

In addition to this classical negative feedback, there are also local, peripheral control mechanisms. In the prostate, androgens can create a positive feedforward loop by stimulating the expression of 5α-reductase type 1, the enzyme that amplifies their own signal by converting testosterone to the more potent DHT. oup.comoup.com

Furthermore, the activity of key enzymes is influenced by other hormones. Dehydroepiandrosterone (B1670201) (DHEA) has been shown to increase the activity of 5α-reductase, while progesterone (B1679170) can decrease its activity, indicating a complex cross-talk between different steroid signaling pathways. meridianvalleylab.com

Metabolic Pathways and Biotransformation of 5alpha Androstane 3alpha,17alpha Diol

Oxidative and Reductive Metabolism of 5alpha-Androstane-3alpha,17alpha-diol

The oxidative and reductive metabolism of this compound involves the enzymatic modification of its hydroxyl and ketone groups, leading to the formation of various other steroid metabolites. This intricate network of reactions is essential for maintaining steroid homeostasis.

Interconversion of this compound with Other Androstanediols and Androstanolones

The metabolic pathways of this compound are intrinsically linked to other androstane (B1237026) derivatives. A key transformation is its formation from the 17-ketosteroid, androsterone (B159326). Research has identified a specific enzyme capable of this conversion.

A study on mouse 17alpha-hydroxysteroid dehydrogenase (17alpha-HSD) demonstrated its potent activity in converting androsterone (ADT) into this compound (epi3alpha-diol). nih.gov This enzyme was also shown to convert other 17-ketosteroids, such as 4-androstenedione and 5alpha-androstane-3,17-dione, into their corresponding 17alpha-hydroxysteroids. nih.gov This suggests that the local concentration of this compound can be directly modulated by the activity of 17alpha-HSD on its precursor, androsterone.

While the metabolism of the 17beta-isomer of 5alpha-androstanediol (B12727481) is well-documented to be a reversible process with 5alpha-dihydrotestosterone (DHT), specific details on the direct interconversion of the 17alpha-isomer with other androstanediols or its oxidation back to a 17-ketone are not as extensively characterized in the available scientific literature.

Role of Specific Hydroxysteroid Dehydrogenases (HSDs) in this compound Degradation

The degradation of this compound is presumed to be carried out by hydroxysteroid dehydrogenases (HSDs), which catalyze the oxidation of the hydroxyl groups at the C3 and C17 positions.

17alpha-Hydroxysteroid Dehydrogenase (17alpha-HSD): A specific mouse 17alpha-HSD has been identified that efficiently catalyzes the formation of this compound from androsterone. nih.gov This enzyme belongs to the aldo-keto reductase family and, in addition to its primary 17alpha-reductase activity, it also possesses a less potent 3alpha-HSD activity. nih.gov This dual functionality highlights the complex role of HSDs in steroid metabolism. The expression of this particular 17alpha-HSD is notably high in the mouse kidney. nih.gov

While this enzyme is characterized for its synthetic role, the reversibility of this reaction, which would constitute a degradation pathway for this compound, is not explicitly detailed. The broader family of HSDs, including various 3alpha-HSD and 17beta-HSD isoforms, are known to be involved in the intricate balance of androgen metabolism. amegroups.orgfrontiersin.orgwikipedia.org However, their specific activity with the 17alpha-hydroxyl group of this particular diol is not well-documented.

EnzymeFunction Related to this compoundSubstrateProductTissue Expression (Mouse)Reference
17alpha-Hydroxysteroid Dehydrogenase (17alpha-HSD)Formation (17alpha-reductase activity)Androsterone (ADT)This compoundHigh in Kidney nih.gov

Formation of Glucuronide and Sulfate (B86663) Conjugates of this compound

Conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) are major pathways for the metabolism and elimination of steroids. These processes increase the water solubility of the compounds, facilitating their excretion in bile and urine.

The existence of this compound conjugates has been confirmed in human biological materials. Specifically, glucuronide and mono- and di-sulfate conjugates of neutral steroids, including the this compound isomer, have been identified in human bile. Furthermore, monosulfate and disulfate fractions of this compound have been found in normal human feces.

While the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for the conjugation of the 17beta-isomer are well-studied, the enzymes that specifically catalyze the glucuronidation and sulfation of this compound have not been definitively identified in the reviewed literature. The stereochemistry at the C17 position is known to influence the substrate selectivity of UGT enzymes. nih.gov

Tissue and Cellular Specificity of this compound Metabolism

The metabolic fate of this compound is dependent on the tissue and cellular context, with the liver being the primary site of steroid metabolism, and extrahepatic tissues also playing a significant role.

Hepatic Biotransformation Processes for this compound

The liver is the principal organ for the biotransformation of steroids. It is equipped with a wide array of enzymes, including HSDs, UGTs, and SULTs, that are involved in the metabolic clearance of androgens and their derivatives.

The presence of glucuronide and sulfate conjugates of this compound in human bile is a direct indicator of hepatic metabolism. This demonstrates that the liver actively processes this compound for elimination. While detailed studies on the hepatic metabolism of the 17alpha-isomer are scarce, research on the closely related 17beta-isomer in rat liver has shown the formation of various metabolites, highlighting the liver's capacity to extensively modify these steroid structures. nih.gov

Extrahepatic Metabolic Pathways of this compound

Metabolism of androgens is not restricted to the liver. Tissues such as the prostate, skin, and kidney are also metabolically active and can locally regulate androgen concentrations.

The high expression of a 17alpha-HSD, capable of synthesizing this compound, in the mouse kidney suggests that this organ is a site of its formation. nih.gov In the context of the prostate, a significant amount of research has focused on the metabolism of the 17beta-isomer of 5alpha-androstanediol, where it is readily converted to DHT. nih.govnih.gov Although the metabolism of the 17alpha-isomer within the prostate is not as clearly defined, the enzymatic machinery present in this tissue for steroid conversion suggests it may also be a site of its biotransformation. The identification of this compound conjugates in feces further points to metabolic processes occurring within the gastrointestinal tract or the contribution of biliary excretion of hepatic metabolites.

TissueMetabolic ProcessEvidenceReference
LiverGlucuronidation and SulfationDetection of conjugates in human bile.
Kidney (Mouse)Formation from AndrosteroneHigh expression of 17alpha-HSD. nih.gov
Gastrointestinal Tract / Biliary SystemExcretion of ConjugatesDetection of conjugates in human feces.

Brain-Specific Metabolic Enzymes and Pathways Affecting this compound

The brain possesses a unique metabolic environment with a host of steroidogenic enzymes that can metabolize androgens, leading to the formation of neurosteroids. These neurosteroids can modulate neuronal function. While direct studies on the brain metabolism of this compound are limited, the metabolism of its isomers provides a framework for understanding its potential transformations in the central nervous system.

The brain contains enzymes such as 5alpha-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs), which are crucial for androgen metabolism. nih.gov The 17beta-diol isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), is recognized as a potent neurosteroid that can modulate GABA-A receptors. nih.gov This activity is a result of its formation from DHT within the brain. Given that the brain can convert DHT to its metabolites, it is plausible that this compound could also be present and have neuroactive properties. nih.gov

The enzyme CYP7B1, a steroid hydroxylase found in the brain, is known to metabolize various steroids, including dehydroepiandrosterone (B1670201) (DHEA) and the 17beta-diol isomers of 5alpha-androstane-diol. nih.govresearchgate.net This enzyme's activity in the brain suggests it could also play a role in the metabolism and clearance of this compound, potentially influencing its local concentration and neuroactivity.

Enzyme Kinetics and Regulation of Metabolic Enzymes for this compound

The enzymatic processes governing the biotransformation of this compound are critical for understanding its physiological role. The kinetics and regulation of the enzymes involved determine the concentration and activity of this steroid.

Substrate Specificity and Enzyme Activity Profiles of Enzymes Metabolizing this compound

Detailed kinetic data for enzymes metabolizing this compound are scarce. However, studies on related compounds provide insights into the types of enzymes that might be involved. The metabolism of androstane-diols is primarily carried out by hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes.

One study on the microbial transformation of related diols found that the 17-epimer, 5alpha-androstan-3beta,17alpha-diol, could bind to hydroxylase in multiple ways, leading to hydroxylation at different positions. researchgate.net This suggests a degree of flexibility in how enzymes can interact with 17alpha-hydroxylated androstanes.

The table below summarizes the key enzymes involved in the metabolism of related androstane-diols, which may also act on this compound.

Enzyme FamilySpecific EnzymePotential Role in this compound Metabolism
Hydroxysteroid Dehydrogenases (HSDs) 3alpha-HSDPotential for interconversion with 17alpha-hydroxy-5alpha-androstan-3-one.
17beta-HSDUnlikely to act on the 17alpha-hydroxyl group, but isoforms may exist with 17alpha-activity.
Cytochrome P450 (CYP) Enzymes CYP7B1Potential for hydroxylation and subsequent inactivation, as seen with other androstane-diols. nih.govresearchgate.net

Regulation by Co-factors and Allosteric Modulators of this compound Metabolizing Enzymes

The activity of enzymes metabolizing steroids is often regulated by the availability of co-factors and the presence of allosteric modulators. For the HSDs, the co-factors NAD+/NADH and NADP+/NADPH are crucial for their oxidative and reductive activities, respectively. The cellular ratio of these co-factors can therefore influence the direction of steroid metabolism.

For cytochrome P450 enzymes like CYP7B1, the presence of other steroids can act as competitive inhibitors, affecting the metabolism of a particular substrate. For example, the metabolism of 5alpha-androstane-3alpha,17beta-diol by CYP7B1 can be suppressed by other steroids that are also substrates for this enzyme. researchgate.net This suggests that the metabolic fate of this compound could be influenced by the broader steroid milieu.

Genetic Polymorphisms and Metabolic Variation in this compound Biotransformation

Genetic variations in the enzymes responsible for steroid metabolism can lead to significant individual differences in steroid profiles. While no studies have directly linked genetic polymorphisms to variations in this compound metabolism, research on related pathways provides plausible connections.

A study has suggested a potential link between a single nucleotide polymorphism (SNP), rs1052373, and the synthesis of this compound disulfate. This suggests that genetic factors may influence the production and conjugation of this specific steroid metabolite.

The table below outlines potential genetic influences on the metabolism of this compound based on known variations in steroid-metabolizing enzymes.

GeneEnzymePotential Impact of Polymorphism on this compound Metabolism
AKR1C Aldo-keto reductase family 1 member CVariations could alter the activity of 3alpha-HSD, affecting the formation or clearance of this compound.
CYP7B1 Cytochrome P450 Family 7 Subfamily B Member 1Polymorphisms could alter the rate of hydroxylation and inactivation, leading to different circulating levels of the diol.
SULTs SulfotransferasesGenetic variations could affect the efficiency of sulfation, influencing the excretion of this compound as a sulfate conjugate.

Molecular Interactions and Receptor Modulation by 5alpha Androstane 3alpha,17alpha Diol

Androgen Receptor Ligand Binding and Activation by 5alpha-Androstane-3alpha,17alpha-diol

The interaction of this compound with the androgen receptor (AR) is characterized by low affinity and minimal direct activation, distinguishing it from more potent androgens.

Research indicates that this compound is a weak androgen with a low affinity for the androgen receptor. nih.gov Its isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), is also recognized as having a low affinity for the AR. nih.govnih.gov The binding affinity of steroids to the androgen receptor is highly dependent on their specific molecular structure. For instance, studies on related compounds show that the introduction of a methyl group at the C-16 position of the androstane (B1237026) molecule significantly reduces its binding affinity to the AR. nih.gov

A comparative study of various steroids revealed a clear hierarchy of binding preference for the androgen receptor, highlighting the potent affinity of Dihydrotestosterone (B1667394) (DHT). nih.gov While data for this compound is not specified in this comparison, the affinities of related androstane diols are noted to be lower than that of testosterone (B1683101). nih.gov

Table 1: Comparative Binding Affinity of Various Steroids to the Androgen Receptor (AR)

This table ranks the binding preference of several steroid hormones to the Androgen Receptor, from highest to lowest affinity. Data is synthesized from research on steroid receptor binding. nih.gov

RankCompoundRelative Affinity to AR
1Dihydrotestosterone (DHT)Highest
2Testosterone (T)High
35α-androstane-3β,17β-diol (3β-DIOL)Moderate
4Androst-5-ene-3β,17β-diol (ADIOL)Lower
5Estrone (E1)Low
6Estradiol (E2)Lowest

Consistent with its low binding affinity, this compound demonstrates a lack of significant agonistic activity at the androgen receptor. An in-vivo study using castrated beagle dogs found that administration of this compound did not result in any significant change in prostate size, weight, or histological appearance compared to untreated castrated controls. nih.gov This suggests that the compound does not promote prostatic growth, a classic androgenic effect. nih.gov In stark contrast, subsequent treatment with its stereoisomer, 5alpha-androstane-3alpha,17beta-diol, restored the prostate to the size and condition of that in a normal intact dog. nih.gov

While direct AR activation by this compound is minimal, its closely related isomer, 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), has been shown to influence cellular signaling pathways that can indirectly affect androgen signaling. This isomer can support prostate cancer cell survival and proliferation through pathways independent of the androgen receptor. nih.gov

Specifically, 3alpha-diol has been found to activate the PI3K/AKT signaling pathway. nih.govnih.gov This activation can occur regardless of the status of the AR and can regulate the protein levels of the androgen receptor itself in certain cell types like astrocytes. nih.govnih.gov The activation of the PI3K/Akt pathway by 3alpha-diol may regulate various properties of astrocytes, including cell motility and survival. nih.gov These findings highlight that some androgen metabolites may exert biological effects not through direct receptor agonism, but through the modulation of cytoplasmic signaling cascades. nih.gov

GABAA Receptor Allosteric Modulation by this compound

While its isomer 5alpha-androstane-3alpha,17beta-diol is a known potent positive allosteric modulator of the GABAA receptor, specific data on the direct interaction of this compound with the GABAA receptor is not extensively detailed in the reviewed literature. nih.govwikipedia.org However, the principles of neurosteroid interaction with GABAA receptors provide a framework for its potential activity.

Neurosteroids are known to bind to discrete sites within the transmembrane domains (TMDs) of GABAA receptors, rather than the GABA binding site itself. plos.orgnih.gov These allosteric binding sites are crucial for their modulatory effects. Research has identified both intersubunit and intrasubunit binding sites. plos.org

Intersubunit Site: A key binding site is located at the interface between the beta(+) and alpha(−) subunits of the GABAA receptor pentamer. plos.orguic.edu Photolabeling studies have identified residues near the cytoplasmic end of the β subunit's M3 and M4 transmembrane helices as forming part of this pocket. uic.edu

Intrasubunit Sites: Novel binding sites have also been identified within the transmembrane helical bundles of individual α1 and β3 subunits. plos.org Mutagenesis studies have highlighted that residues within the α-subunit TMDs are particularly essential for the potentiating action of neurosteroids. plos.org

The specific structure of a steroid, particularly the orientation of its hydroxyl groups, is critical for high-affinity binding to these sites. For example, the presence of a 3α-hydroxyl group is considered crucial for the potentiation of GABAA receptors. uic.edu

The hallmark of a positive allosteric modulator at the GABAA receptor is the enhancement of GABA-activated currents. While specific electrophysiological data for this compound is not available, the effects of its potent isomer, 5alpha-androstane-3alpha,17beta-diol, provide a clear example of this action.

In whole-cell recordings from hippocampus CA1 pyramidal cells, 5alpha-androstane-3alpha,17beta-diol produces a concentration-dependent potentiation of currents activated by GABA. nih.gov At higher concentrations, it can also have a moderate direct effect, activating the GABAA receptor even in the absence of GABA. nih.gov

Table 2: Electrophysiological Effects of 5alpha-androstane-3alpha,17beta-diol on GABAA Receptor Currents

This table summarizes the key electrophysiological findings for the 17β-isomer, illustrating the typical effects of a positive allosteric modulator on GABAA receptors. nih.gov

ParameterValue/ObservationCell Type
Effect on GABA-activated currentsConcentration-dependent enhancementAcutely dissociated hippocampus CA1 pyramidal cells
EC50 for current enhancement5 µMAcutely dissociated hippocampus CA1 pyramidal cells
Potentiation at 1 µM~50% potentiation of GABA responsesAcutely dissociated hippocampus CA1 pyramidal cells
Direct receptor activationModerate direct effects at high concentrationsAcutely dissociated hippocampus CA1 pyramidal cells

Modulatory Effects of this compound on Neurotransmission via GABAA Receptors

There is no specific scientific data available that investigates or documents the modulatory effects of this compound on neurotransmission via the gamma-aminobutyric acid type A (GABAA) receptors.

In contrast, its isomer, 5alpha-androstane-3alpha,17beta-diol (commonly known as 3alpha-androstanediol), is well-characterized as a potent positive allosteric modulator of the GABAA receptor. drugbank.comwikipedia.orgnih.gov Studies have shown that 5alpha-androstane-3alpha,17beta-diol can enhance GABA-activated currents, which underlies its neuroactive properties such as anxiolytic and anticonvulsant effects. wikipedia.orgnih.gov Another isomer, 5alpha-androstane-3beta,17beta-diol, does not bind to the GABAA receptor. wikipedia.org The activity of these isomers underscores the critical importance of the stereochemistry at both the 3- and 17-positions for interaction with the GABAA receptor. However, equivalent studies for the 17alpha-epimer have not been found in the reviewed literature.

Other Steroid Receptor Interactions of this compound

Comprehensive studies on the binding affinity and functional activity of this compound at other steroid receptors are not present in the available scientific literature.

Potential Interactions of this compound with Estrogen Receptors

No research data could be found that specifically examines the potential interactions of this compound with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ).

For context, the isomers of this compound show distinct estrogen receptor activity. 5alpha-androstane-3beta,17beta-diol is a known agonist of ERβ. wikipedia.orgnih.govfrontiersin.org Conversely, 5alpha-androstane-3alpha,17beta-diol has a substantially lower affinity for estrogen receptors, with a slight preference for ERβ over ERα. wikipedia.org The structural differences, specifically the orientation of the hydroxyl group at the 17-position from beta to alpha, would be expected to significantly alter binding affinity, but experimental data for the 17alpha-diol are lacking.

Investigation of Glucocorticoid or Mineralocorticoid Receptor Binding by this compound

A search of scientific databases and literature reveals no studies investigating the binding or functional modulation of glucocorticoid or mineralocorticoid receptors by this compound. Research on the hormonal activity of androstane diols has primarily focused on their roles as androgens, estrogens, and neurosteroids, with little to no extension into their potential effects on corticosteroid receptors.

Non-Genomic Signaling Mechanisms of this compound

The concept of non-genomic signaling involves steroid hormones initiating rapid cellular responses through interactions with membrane-bound receptors or cytoplasmic signaling molecules. nih.govnih.govhoustonmethodist.org These actions occur too quickly to be mediated by the classical pathway of gene transcription and protein synthesis. researchgate.netfrontiersin.org

Membrane Receptor Interactions and Rapid Signaling Pathway Activation by this compound

There is no available scientific literature or experimental data concerning membrane receptor interactions or the activation of rapid signaling pathways by this compound. While non-genomic actions have been described for other androgens like testosterone and dihydrotestosterone, and their metabolites, these studies have not been extended to the 17alpha-diol isomer. nih.govnih.gov

Biological Roles and Functional Significance of 5alpha Androstane 3alpha,17alpha Diol in Preclinical Research

Neurophysiological Modulation by 5alpha-Androstane-3alpha,17beta-diol (B1664111)

The neuroactive properties of 3α-diol are central to its functional significance, with preclinical studies demonstrating its influence on neuronal function, behavior, and stress responses.

The primary mechanism for the neurophysiological effects of 3α-diol is its action as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. wikipedia.orgnih.gov By enhancing the action of GABA, 3α-diol generally reduces neuronal excitability. nih.gov This inhibitory action is believed to underlie its observed anxiolytic (anxiety-reducing) and anticonvulsant effects in animal models. wikipedia.org

In studies on male rats, administration of 3α-diol has been shown to attenuate age-related declines in cognitive performance in tasks influenced by the hippocampus, a key brain region for learning, memory, and synaptic plasticity. nih.govresearchgate.net For instance, androgens and their metabolites are known to influence the density of dendritic spines in the CA1 region of the hippocampus, which are critical sites of synaptic transmission. frontiersin.org

The most well-documented involvement of 3α-diol in neurotransmission is its enhancement of the GABAergic system. nih.govnih.gov By binding to the GABA-A receptor, it potentiates the inhibitory current produced by the neurotransmitter GABA, effectively dampening neuronal firing. wikipedia.orgnih.gov This modulation does not involve direct competition with GABA for its binding site but rather an allosteric effect that increases the receptor's efficiency. Preclinical studies have demonstrated that the rewarding effects of testosterone (B1683101) may be mediated in part by its conversion to 3α-diol and the subsequent interaction with GABA-A receptors. researchgate.net

Animal models have provided significant evidence for the role of 3α-diol in modulating behavioral responses to stress. Its anxiolytic properties are evident in various behavioral paradigms. In aged male rats, administration of 3α-diol, but not its precursor testosterone, improved performance in tasks measuring anxiety and depressive-like behavior, such as the defensive freezing and forced swim tests. nih.govresearchgate.net These findings suggest that a sufficient level of this metabolite is important for maintaining normal affective behavior and that its decline with age could contribute to behavioral deficits. nih.gov

The table below summarizes key findings from preclinical studies on the behavioral effects of 3α-diol.

Animal Model Behavioral Task Key Finding Reference
Aged Male RatsInhibitory Avoidance, Water Maze3α-diol administration improved cognitive performance. nih.gov
Aged Male RatsForced Swim Test, Defensive Freezing3α-diol administration reduced depressive-like and anxiety-like behaviors. nih.govresearchgate.net
Male Long-Evans RatsConditioned Place Preference3α-diol produced a greater rewarding effect than testosterone or DHT. researchgate.net

Endocrine System Homeostasis and 5alpha-Androstane-3alpha,17beta-diol

Beyond its direct actions in the brain, 3α-diol is an integral part of the broader steroid hormone network, functioning as both a key metabolite and a regulator of major endocrine axes.

3α-diol is a major metabolite of testosterone. The metabolic pathway proceeds via two key enzymatic steps. First, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.govnih.gov Subsequently, DHT is metabolized into 3α-diol by the action of 3α-hydroxysteroid dehydrogenases (3α-HSD). nih.govfrontiersin.org This conversion is significant because it transforms a potent androgen (DHT) that acts on the androgen receptor into a neurosteroid (3α-diol) that acts primarily on the GABA-A receptor. wikipedia.org

In immature mouse testes, 3α-diol is the predominant androgen and is formed via two primary pathways. nih.gov The main pathway is Testosterone → DHT → 3α-diol. An alternative pathway starting from progesterone (B1679170) also exists: Progesterone → 5α-dihydroprogesterone → ... → Androsterone (B159326) → 3α-diol. nih.govnih.gov Studies in immature rats have shown that testicular interstitial cells produce 3α-diol, with its formation stimulated by Luteinizing Hormone (LH). nih.gov In these cells, 3α-diol appears to be formed, at least in part, from the metabolism of testosterone. nih.gov

Simplified Steroidogenesis Pathway Leading to 3α-diol

Precursor Enzyme Product
Testosterone 5α-reductase 5α-Dihydrotestosterone (DHT)
5α-Dihydrotestosterone (DHT) 3α-hydroxysteroid dehydrogenase (3α-HSD) 5α-androstane-3α,17β-diol

Preclinical research indicates that 3α-diol can exert regulatory effects on the HPG axis, which controls reproduction. In peripubertal female rats, chronic administration of 3α-diol was found to suppress uterine and ovarian development and prevent ovulation. nih.gov Further investigation revealed that acute administration of 3α-diol prevented the necessary sensitization of the pituitary gland to Gonadotropin-releasing hormone (GnRH) that is normally induced by estrogen. nih.gov This suggests that 3α-diol can interfere with the positive feedback signals required for ovulation. While androgens like DHT are known to be potent negative feedback regulators of the HPG axis, some of these effects may be mediated by their metabolites. nih.gov The conversion of androgens to metabolites like 3α-diol, which have different receptor targets, represents a complex layer of local, or "intracrine," regulation within the neuroendocrine system. nih.gov

Interactions of 5alpha-Androstane-3alpha,17alpha-diol with Other Hormonal Systems in Experimental Settings

Current preclinical research literature does not provide specific data on the direct interactions of this compound with other hormonal systems, such as the glucocorticoid or estrogen receptor systems. Research has largely focused on its androgenic potential, particularly in the prostate. While its isomer, 5alpha-androstane-3beta,17beta-diol, is known to be an agonist for the estrogen receptor beta (ERβ) and to modulate the hypothalamo-pituitary-adrenal (HPA) axis, similar investigations for the 17alpha-epimer have not been reported. nih.govfrontiersin.org

Cellular and Molecular Signaling Pathways of this compound

The cellular and molecular actions of this compound have been primarily investigated in the context of the canine prostate. Studies using radiolabeled compounds have demonstrated that it can be formed from testosterone within prostatic tissue. nih.gov Following its formation or introduction, tritiated this compound is taken up by isolated canine prostatic nuclei. nih.gov

Within the nucleus, the radioactivity is shown to be associated with protein-bound this compound. nih.gov This formation and subsequent translocation to the nucleus, where it associates with nuclear proteins, suggests a potential role in modulating gene expression and cellular function, a hallmark of steroid hormone action. nih.gov However, the specific nuclear receptors or proteins it binds to and the downstream signaling cascades it may initiate remain to be fully elucidated. Interestingly, in these same experiments, while 5alpha-dihydrotestosterone (DHT) was also formed from testosterone, it did not appear to enter the nucleus and was instead associated with the nuclear membrane. nih.gov

Regulation of Cell Proliferation and Differentiation by this compound in Cell Lines

Despite its uptake into prostatic cell nuclei, experimental evidence indicates that this compound does not act as a classic androgen in promoting tissue growth. In a key in vivo study, adult beagle dogs that were castrated to induce prostate atrophy were treated with this compound for one month. nih.gov Examination of the prostates after the treatment period revealed no significant changes in size, weight, or histological appearance compared to the prostates of untreated castrated dogs. nih.gov This finding suggests that, at least in the canine model, this compound does not stimulate the proliferation or differentiation of prostatic cells. nih.gov

Apoptotic Pathway Modulation by this compound in Preclinical Systems

There is currently a lack of specific preclinical data describing the effects of this compound on apoptotic pathways. While studies on its more prevalent isomer, 5alpha-androstane-3alpha,17beta-diol, have touched upon effects on apoptosis in prostate cancer cell lines, similar investigations have not been reported for the 17alpha-epimer. nih.gov

Immunomodulatory Effects of this compound in Experimental Models

The immunomodulatory properties of this compound have not been a focus of published preclinical research. Consequently, there is no available information regarding its potential effects on immune cells, cytokine production, or inflammatory responses in experimental models. Research involving immunization against its isomer, 5alpha-androstane-3alpha,17beta-diol, in ewes was conducted to study effects on follicular development, but this does not provide direct evidence of the compound's own immunomodulatory activity. nih.gov

Comparative Biological Activities of this compound with Other Androstane (B1237026) Diols

The biological activity of this compound is best understood when contrasted with its more extensively studied isomers, particularly 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-diol). The stereochemistry at the C17 position profoundly alters the molecule's biological function.

In the canine prostate, this compound proved to be inactive in promoting growth. nih.gov This is in stark contrast to its 17beta-epimer, 5alpha-androstane-3alpha,17beta-diol, which, when administered to the same castrated dog model, restored the prostate's size, weight, and normal histological appearance. nih.gov

Furthermore, in human prostate cancer cell lines, 5alpha-androstane-3alpha,17beta-diol demonstrates significant proliferative activity. It can support the survival and proliferation of not only androgen-sensitive (LNCaP) cells but also androgen receptor-negative (PC-3) and AR-silenced LNCaP cells. nih.gov This suggests that its proliferative effects are not solely dependent on the classical androgen receptor. Research indicates that 5alpha-androstane-3alpha,17beta-diol can activate signaling pathways involving beta-catenin and Akt and may elicit an epidermal growth factor (EGF)-like responsive pathway. nih.govnih.gov

The 3beta-diol isomer, 5alpha-androstane-3beta,17beta-diol, exhibits yet another distinct activity profile. It has very little activity at the androgen receptor but binds to and activates estrogen receptor beta (ERβ). nih.govfrontiersin.org Through this ERβ-mediated pathway, it can inhibit the proliferation of prostate cancer cells and modulate the HPA axis, exerting potential antidepressant and anxiolytic effects. nih.govwikipedia.org

Table 1: Comparative Biological Activities of Androstane Diol Isomers

CompoundProstatic Growth (in vivo)Prostate Cancer Cell Proliferation (in vitro)Primary Receptor InteractionSignaling Pathway
This compoundNo effect observed in canine model nih.govData not availableBinds to nuclear proteins in canine prostate nih.govLargely uncharacterized
5alpha-Androstane-3alpha,17beta-diolStimulatory in canine model nih.govStimulatory, including in AR-negative cells nih.govAndrogen Receptor (and others)Activates Akt and EGF-like pathways nih.govnih.gov
5alpha-Androstane-3beta,17beta-diolInhibitory effects reported wikipedia.orgInhibitory wikipedia.orgEstrogen Receptor Beta (ERβ) nih.govfrontiersin.orgERβ-mediated signaling nih.govwikipedia.org

Analytical Methodologies for 5alpha Androstane 3alpha,17alpha Diol Research

Chromatographic Separation Techniques for 5alpha-Androstane-3alpha,17alpha-diol Analysis

Chromatography is the cornerstone of analyzing this compound, enabling its separation from a multitude of structurally similar steroids. The choice of technique depends on the required resolution, sensitivity, and the nature of the biological sample.

Gas Chromatography (GC) Applications in this compound Research

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful tool for steroid analysis. For the analysis of this compound and its isomers, GC provides high-resolution separation. Before analysis, polar steroids like diols must undergo derivatization to increase their volatility. researchgate.net A common approach involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.netnist.gov

Research has utilized GC for the separation of various androstane (B1237026) diol isomers. For instance, a study measuring 5alpha-androstane-3alpha,17beta-diol (B1664111) in human plasma used GC with selected ion monitoring after an initial purification step involving high-performance liquid chromatography. nih.gov The use of packed columns, such as those with OV-1 phase, has been documented for the separation of related steroid TMS derivatives. nist.gov The retention of these compounds is highly dependent on the specific stereochemistry, allowing for the separation of different isomers.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly as it often does not require derivatization for the analytes to be soluble in the mobile phase. HPLC is frequently paired with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification.

A method for analyzing the related neurosteroid 5alpha-androstane-3alpha,17beta-diol in rat plasma was developed using HPLC coupled with tandem mass spectrometry. nih.gov This method demonstrated excellent linearity, specificity, and sensitivity. nih.gov In another study, HPLC was used as a purification step prior to GC-MS analysis of 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, highlighting its utility in complex sample cleanup. nih.gov The separation of various steroid isomers, including androstane diols, often employs reverse-phase columns with mobile phases consisting of acetonitrile (B52724), methanol (B129727), and water mixtures containing additives like formic acid to improve ionization. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution of this compound

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. This makes it particularly suitable for the complex task of multi-steroid profiling.

A UHPLC-MS/MS method was developed for the simultaneous measurement of 23 different steroids, including androgens and their metabolites. bham.ac.uk This method achieved a rapid separation in just 5 minutes and used post-column infusion of ammonium (B1175870) fluoride (B91410) to enhance the ionization of certain steroids. bham.ac.uk Another UHPLC-MS method was developed to analyze testosterone (B1683101) and its hydroxylated metabolites in human urine, demonstrating high sensitivity and specificity. nih.gov While these studies did not specifically target this compound, the methodologies are directly applicable to its analysis within a broader steroid profile, showcasing the power of UHPLC to resolve closely related compounds in biological fluids. bham.ac.uknih.gov

Mass Spectrometry (MS) Detection and Quantification of this compound

Mass spectrometry is the definitive technique for the detection and quantification of this compound, providing unparalleled sensitivity and structural information.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Selectivity in this compound Detection

Tandem mass spectrometry (MS/MS), often used in conjunction with LC or GC, provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. This technique, also known as selected reaction monitoring (SRM), is crucial for quantifying low-abundance steroids in complex biological samples.

An LC-MS/MS assay for 5alpha-androstane-3alpha,17beta-diol in rat plasma achieved a detection limit of 2 ng/mL. nih.gov Similarly, a method for measuring 5alpha-androstane-3beta,17beta-diol and other steroids in human serum using LC-MS/MS reported a limit of quantification of 2.5 pg/mL for the diol. plos.org These methods rely on selecting a specific precursor ion (the molecular ion of the steroid) and monitoring a unique product ion formed after collision-induced dissociation. This high specificity minimizes interference from other compounds in the matrix. nih.govplos.org For instance, in the analysis of 5alpha-androstane-3beta,17beta-diol, the transition m/z 503.3→257.1 was selected for quantification after derivatization. plos.org

Table 1: Performance Characteristics of LC-MS/MS Methods for Androstane Diol Analysis

Analyte Matrix Method Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
5alpha-Androstane-3alpha,17beta-diol Rat Plasma LC-MS/MS LOD: 2 ng/mL nih.gov
5alpha-Androstane-3beta,17beta-diol Human Serum LC-MS/MS LOQ: 2.5 pg/mL plos.org
Multiple Steroids Human Urine LC-MS/MS LOQs: 0.14 - 0.92 ng/mL mdpi.com
Multiple Steroids Human Serum LC-MS/MS LOQs: 0.38 - 1.18 ng/mL mdpi.com

Derivatization Strategies for Improved Mass Spectrometric Detection of this compound

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For steroids like this compound, it is often essential for improving volatility for GC analysis or enhancing ionization efficiency for LC-MS analysis.

For GC-MS analysis, the most common derivatization strategy is silylation, typically using reagents to form trimethylsilyl (TMS) ethers. researchgate.net The resulting TMS derivatives of androstane diols are more volatile and produce characteristic fragmentation patterns upon electron ionization. researchgate.netnist.gov For example, the bis-TMS derivative of 5alpha-androstane-3alpha,17beta-diol has a molecular weight of 436.8 g/mol and its mass spectrum has been well-characterized. nist.gov

For LC-MS, derivatization can significantly boost sensitivity. A recent study dramatically improved the detection of 5alpha-androstane-3alpha,17beta-diol by converting it to a bis[(4-dimethylamino)phenyl carbamate] derivative. nih.gov This strategy enhanced the detectability by 1000-fold in LC/ESI-MS/MS by creating a derivative that readily forms an intense doubly-protonated precursor ion. nih.gov Another approach for hydroxy-androgens involves derivatization with picolinic acid to enhance detection in LC-MS. nih.gov

Table 2: Derivatization Reagents for Androstane Diol Analysis

Analytical Technique Derivatization Reagent Purpose Compound Example Reference
GC-MS N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Increase volatility and thermal stability 5alpha-Androstane-3alpha,17beta-diol researchgate.netnist.gov
LC-MS/MS 4-dimethylaminobenzoyl azide Enhance ionization efficiency and sensitivity 5alpha-Androstane-3alpha,17beta-diol nih.gov
LC-MS Picolinic Acid Enhance ionization and MS/MS fragmentation Hydroxy-androgens (e.g., 3α-Adiol) nih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the absolute quantification of analytes, including the steroid this compound. nih.govrsc.org This technique is considered a primary ratio method of measurement, capable of producing highly accurate and precise results by correcting for variations during sample preparation and analysis. rsc.orgiaea.org The core principle of ID-MS involves adding a known amount of a stable, isotopically labeled version of the analyte—the internal standard—to the sample at the earliest stage of preparation. nih.gov

For this compound, a suitable internal standard would be a deuterium (B1214612) or Carbon-13 (¹³C) labeled counterpart. For instance, research has detailed the synthesis of deuterium-labeled 5alpha-androstane-3alpha,17beta-diol, a closely related isomer, which can be used as an internal standard. nih.gov The synthesis of such standards starts from a precursor like androsterone (B159326) and involves steps of deuteration followed by reduction to create the trideuterated diol. nih.gov This labeled standard is chemically identical to the target analyte but has a different mass, allowing the mass spectrometer to distinguish between them.

During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard is measured. iaea.org Since the internal standard is subject to the same extraction, derivatization, and ionization variability as the analyte, this ratio remains constant and allows for precise calculation of the analyte's absolute concentration in the original sample. iaea.orgnih.gov This approach effectively minimizes matrix effects and compensates for analyte loss during sample workup, ensuring high accuracy. nih.govresearchgate.net The use of this compound itself as an internal standard has been documented in urinary steroid profiling by GC-MS. nih.gov

Table 1: Key Principles of ID-MS for this compound Quantification

FeatureDescriptionRelevance in Research
Principle Addition of a known quantity of an isotopically labeled standard to a sample. Quantification is based on the measured ratio of the analyte to the standard. nih.govEnables absolute quantification, providing a "gold standard" for validating other analytical methods like immunoassays.
Internal Standard A stable isotope-labeled version of the analyte (e.g., deuterium or ¹³C labeled this compound). nih.govnih.govCorrects for procedural errors, including extraction losses and instrument variability, leading to high accuracy and precision. iaea.org
Instrumentation Typically involves Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS). nih.govnih.govProvides the high selectivity and sensitivity needed to differentiate the analyte from its standard and from interfering matrix components.
Application Used in reference measurement procedures for steroid hormones to establish target values for routine assays and in definitive research studies. nih.govnih.govCrucial for establishing accurate steroid profiles in various biological matrices for endocrinology and doping control studies. nih.govx-mol.com

Immunological Assay Development for this compound Research Purposes

Immunological assays, which are based on the specific binding interaction between an antibody and an antigen, are fundamental tools in steroid hormone research. For this compound, the development of these assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), requires the production of specific antibodies that can recognize and bind to this particular steroid. This process typically involves conjugating the steroid (or a derivative) to a large carrier protein, like bovine serum albumin (BSA), and injecting this conjugate into an animal to elicit an immune response. capes.gov.brnih.gov The resulting polyclonal or monoclonal antibodies are then harvested and used to build the assay.

Radioimmunoassay (RIA) for this compound Detection in Research

Radioimmunoassay (RIA) is a highly sensitive immunological technique used to quantify steroid hormones. The assay operates on the principle of competitive binding. A limited amount of specific antibody is incubated with the sample containing the unlabeled this compound and a known quantity of a radiolabeled version of the steroid (e.g., labeled with tritium, ³H). The unlabeled steroid from the sample and the radiolabeled steroid compete for the finite number of antibody binding sites.

After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled steroid in the sample. By comparing the results to a standard curve generated with known concentrations of the steroid, the amount of this compound in the sample can be determined. nih.gov

Research has described the development of RIAs for the stereoisomers 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, demonstrating the feasibility of this approach for closely related compounds. nih.govnih.gov These studies often require a chromatographic purification step prior to the RIA to separate cross-reacting steroids and ensure the assay's specificity. nih.govnih.gov

Table 2: Research Findings from RIA for Androstanediol Isomers in Human Plasma

Population5alpha-androstane-3alpha,17beta-diol (pg/mL, Mean ± SD)5alpha-androstane-3beta,17beta-diol (pg/mL, Mean ± SD)Source
Normal Males216 ± 51239 ± 76 nih.gov
Normal Females49 ± 3282 ± 45 nih.gov
Hirsute Women142 ± 77779 ± 200 nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format that uses an enzyme-based detection system instead of radioactivity. For small molecules like this compound, a competitive ELISA format is typically used. dbc-labs.com

The principle is similar to RIA. Microplate wells are coated with a limited number of capture antibodies specific to the steroid. The sample containing the target steroid is added to the wells along with a fixed amount of the same steroid that has been conjugated to an enzyme, such as horseradish peroxidase (HRP). The steroid in the sample (the "free" antigen) and the enzyme-conjugated steroid compete for binding to the antibodies on the plate. dbc-labs.com After an incubation period, the wells are washed to remove any unbound components. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. The concentration is then determined by comparing the absorbance to a standard curve. dbc-labs.com

Commercially available ELISA kits for the related compound 5alpha-Androstane-3alpha,17beta-diol Glucuronide demonstrate the practical application of this methodology in research. alpco.commybiosource.com

Table 3: Typical Specifications of a Commercial Competitive ELISA Kit for an Androstanediol Metabolite

ParameterSpecificationDescription
Assay Type Competitive ELISAUnlabeled antigen from the sample competes with a labeled antigen for a limited number of antibody binding sites. dbc-labs.com
Sample Type Human SerumThe assay is validated for use with serum samples. alpco.com
Calibrator Range 0.25–50 ng/mLThe range of concentrations for the standard curve used to quantify the analyte. alpco.com
Sensitivity 0.1 ng/mLThe lowest concentration of the analyte that can be reliably detected by the assay. alpco.com
Detection Colorimetric (450 nm)The amount of analyte is quantified by measuring the absorbance of a colored product. dbc-labs.com

Antibody Specificity and Cross-Reactivity Considerations in this compound Immunoassays

A critical factor in the reliability of any immunoassay is the specificity of the antibody. nih.gov Specificity refers to the ability of the antibody to bind exclusively to the target analyte, in this case, this compound. Due to the high structural similarity among steroid hormones, there is a significant potential for cross-reactivity, where the antibody binds to other, non-target steroids that may be present in the biological sample.

For example, an antibody raised against 5alpha-androstane-3alpha,17beta-diol has shown significant cross-reactivity with 5beta-androstane-3alpha,17beta-diol, 5alpha-dihydrotestosterone, and testosterone. nih.gov However, the same antibody showed no cross-reaction with the 3beta,17beta-diol isomer, demonstrating the high degree of stereospecificity that can be achieved. nih.gov It is essential for researchers to characterize the cross-reactivity profile of their antibodies to understand potential interferences and ensure the accuracy of the measurements. This is often reported as a percentage, indicating the concentration of a cross-reacting steroid required to produce the same signal as the target analyte.

Table 4: Example Cross-Reactivity Profile for an Antiserum Raised Against 5alpha-androstane-3alpha,17beta-diol

Compound% Cross-Reactivity
5alpha-Androstane-3alpha,17beta-diol 100
5beta-Androstane-3alpha,17beta-diolSignificant
5alpha-Dihydrotestosterone (DHT)Significant
TestosteroneSignificant
5alpha-Androstane-3beta,17beta-diolNot Observed
5-Androstene-3beta,17beta-diolNot Observed
(Source: Based on data from Acta Endocrinol (Copenh). 1978 Aug;88(4):778-86) nih.gov

Sample Preparation Strategies for this compound in Biological Matrices for Research

The analysis of this compound in biological matrices such as plasma, serum, or urine is challenging due to the complexity of these samples and the low concentration of the analyte. Therefore, an effective sample preparation step is crucial to remove interfering substances (e.g., proteins, lipids, other steroids) and to concentrate the analyte to a level detectable by the analytical instrument. nih.gov Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Solid-Phase Extraction (SPE) Techniques for this compound

Solid-Phase Extraction (SPE) is a widely used and efficient sample preparation technique for isolating and concentrating steroids from complex biological fluids. researchgate.netplos.org The technique utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte from the liquid sample.

The general procedure for extracting a steroid like this compound involves several steps:

Conditioning: The sorbent is prepared by passing a solvent (e.g., methanol) followed by water through the cartridge to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. The steroid analyte binds to the sorbent material (e.g., C18), while some matrix components pass through.

Washing: A specific wash solvent is passed through the cartridge to remove weakly bound interfering compounds, while the analyte of interest remains bound to the sorbent.

Elution: A strong organic solvent (e.g., methanol or ethyl acetate) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated steroid into a collection tube. plos.org

The resulting eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., GC-MS or LC-MS/MS). nih.gov SPE offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. plos.org

Table 5: Generalized Solid-Phase Extraction (SPE) Protocol for Steroid Analysis

StepPurposeTypical Reagents
1. Conditioning To wet and activate the sorbent material for analyte retention.Methanol, followed by Water/Buffer
2. Sample Loading To apply the sample to the sorbent so the analyte can bind.Diluted Plasma or Serum
3. Washing To remove salts, proteins, and other polar interferences.Water, weak aqueous-organic mixtures
4. Elution To recover the purified analyte from the sorbent.Methanol, Acetonitrile, or Ethyl Acetate (B1210297)

Liquid-Liquid Extraction (LLE) Optimization for this compound

Liquid-liquid extraction is a conventional and widely used sample preparation technique for isolating steroids from complex biological samples. austinpublishinggroup.com The efficiency of LLE is dependent on several key parameters that must be optimized to achieve high recovery and sample purity.

Solvent Selection: The choice of an appropriate organic solvent is paramount for the effective partitioning of this compound from the aqueous sample matrix. The polarity of the solvent should ideally match that of the analyte. For steroids like this compound, which are relatively non-polar, solvents such as hexane (B92381), ethyl acetate, and diethyl ether are commonly employed. nih.gov In a study on the simultaneous analysis of testosterone and dihydrotestosterone (B1667394), a mixture of hexane and ethyl acetate was used for extraction from serum and testicular fluid. nih.gov For a panel of 18 steroids, a supported liquid extraction (SLE) method, a variation of LLE, has also been utilized. nih.gov

pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency, especially for compounds with ionizable functional groups. While this compound itself is not strongly acidic or basic, adjusting the sample pH can help to suppress the ionization of potential interfering compounds, thereby improving the selectivity of the extraction.

Ionic Strength Modification: The addition of a salt, a process known as "salting out," to the aqueous phase can enhance the extraction recovery of the analyte. By increasing the ionic strength of the aqueous solution, the solubility of non-polar compounds like this compound is reduced, promoting its transfer into the organic phase. austinpublishinggroup.com

Extraction Volume and Time: The ratio of the organic solvent volume to the aqueous sample volume, as well as the duration and vigor of shaking, are critical parameters. A higher solvent-to-sample ratio generally leads to better recovery, but also increases solvent consumption and potential for evaporation losses. These parameters are often optimized empirically to find a balance between extraction efficiency and practicality. For the extraction of five 1,4-dihydropyridines from human plasma, a full factorial design and a central composite design were used to optimize the concentration of NaOH, the volume of the organic solvent, and the shaking time. nih.gov

Illustrative LLE Parameters for Androgens:

AnalyteMatrixExtraction SolventKey Optimization ParametersRecovery (%)Reference
TestosteroneHuman PlasmaHexane/Ethyl AcetateSolvent ratio and evaporation conditions.Not explicitly stated, but method was validated for quantitative analysis. nih.gov
Dihydrotestosterone (DHT)Human PlasmaHexane/Ethyl AcetateDerivatization post-extraction to enhance sensitivity.Not explicitly stated, but method was validated for quantitative analysis. nih.gov
TestosteroneHuman PlasmaNot specified (Simple extraction method)Method validated for a lower limit of quantitation of 0.02 ng/mL.Not explicitly stated, but method was successfully applied to clinical studies. medpace.com
Dihydrotestosterone (DHT)Human PlasmaNot specified (Simple extraction method)Method validated for a lower limit of quantitation of 0.02 ng/mL.Not explicitly stated, but method was successfully applied to clinical studies. medpace.com

Microextraction Approaches for Trace this compound Analysis

To overcome the limitations of traditional LLE, such as high solvent consumption and labor-intensive procedures, various microextraction techniques have been developed. These methods are characterized by the use of minimal amounts of extraction solvent and offer high enrichment factors, making them ideal for trace analysis.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition onto the fiber coating. The analytes are then thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography.

The choice of fiber coating is critical for the selective extraction of this compound. For non-polar to moderately polar compounds like steroids, polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) coatings are often suitable. A study on the analysis of various endocrine-disrupting chemicals and steroid hormones utilized SPME with on-fiber silylation to improve the volatility and chromatographic behavior of the analytes. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a miniaturized LLE technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for mass transfer and leading to very rapid extraction. The high-density extraction solvent is then sedimented by centrifugation and collected for analysis.

Key parameters for optimization in DLLME include the type and volume of the extraction and disperser solvents, the pH of the sample, and the addition of salt. A study on the determination of mono-hydroxylated polycyclic aromatic hydrocarbons in human urine compared air-assisted LLE with DLLME and optimized parameters such as the type and volume of extraction and dispersive solvents. brjac.com.br For the analysis of testosterone and nandrolone (B1676933) in urine, chloroform (B151607) and acetonitrile were used as the extraction and disperser solvents, respectively, with reported recoveries between 86.4% and 98%.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME):

In HF-LPME, a porous polypropylene (B1209903) hollow fiber is impregnated with an organic solvent and placed in the aqueous sample. The analytes partition from the sample into the organic solvent within the pores of the fiber and then into an acceptor phase inside the lumen of the fiber. This technique offers excellent sample clean-up and high enrichment factors.

Illustrative Microextraction Parameters for Androgens:

The following table summarizes key parameters for different microextraction techniques applied to the analysis of androgens, which can guide the development of methods for this compound.

TechniqueAnalyte(s)MatrixKey ParametersRecovery (%) / LLOQReference
SPMETestosterone, Estrone, Estradiol, etc.River Water, Fish SerumOn-fiber silylation.Not explicitly stated. LLOQ in river water: 0.002-0.378 µg/L. researchgate.net
DLLMETestosterone, NandroloneHuman UrineExtraction solvent: Chloroform; Disperser solvent: Acetonitrile.86.4 - 98
DLLMEMono-hydroxylated PAHsHuman UrineExtraction solvent: Dichloroethane; Disperser solvent: Ethanol.Not explicitly stated. Method optimized for extraction efficiency. brjac.com.br
AALLMETetrahydrocannabinol (THC)HairExtraction solvent: Cyclohexane/ethyl acetate (9:1); 6 aspiration cycles.82 - 112 mdpi.com

Experimental Models and Methodologies in 5alpha Androstane 3alpha,17alpha Diol Research

In Vitro Cell Culture Systems for 5alpha-Androstane-3alpha,17alpha-diol Studies

Detailed research specifically employing in vitro cell culture systems to investigate the metabolism, receptor interaction, and intercellular signaling of this compound is limited in publicly available scientific literature. Methodologies often focus on the more biologically prevalent isomers, such as 5alpha-androstane-3alpha,17beta-diol (B1664111) and 5alpha-androstane-3beta,17beta-diol.

Primary Cell Cultures for this compound Metabolism Studies

While studies on the metabolism of related androstane (B1237026) diols have been conducted in primary cell cultures like hepatocytes and Sertoli cells, specific data detailing the metabolic pathways of this compound in such systems are not extensively documented. Comparative studies on the metabolism of androst-5-ene-3beta,17beta-diol (B120663) have utilized hepatocytes from rats, dogs, monkeys, and humans to explore species-specific differences in metabolite profiles. nih.gov However, direct metabolic studies on this compound in primary cell cultures are not readily found in the reviewed literature.

Immortalized Cell Lines for this compound Receptor Interaction Research

The interaction of various steroid hormones with their receptors has been extensively studied in immortalized cell lines such as LNCaP, PC-3, ZR-75-1, and T-47D. These studies have been crucial in defining the androgenic and estrogenic properties of different compounds. For instance, the binding affinities of 5alpha-androstane-3beta,17beta-diol for estrogen and androgen receptors have been characterized in breast cancer cell lines. nih.gov However, specific research data on the receptor binding affinity and interaction of this compound in immortalized cell lines is not prominently available.

Co-culture Systems for Intercellular Signaling Studies Involving this compound

Co-culture systems are valuable for investigating the complex intercellular signaling that occurs between different cell types within a tissue. While the signaling pathways of other androstane diol isomers have been explored, for example, the effect of 5alpha-androstane-3alpha,17beta-diol on prostate cancer cell proliferation via EGF-like pathways, specific studies utilizing co-culture systems to examine the role of this compound in intercellular communication are not described in the available research.

In Vivo Animal Models for this compound Research

In vivo studies have provided some insights into the biological effects of this compound, with research being conducted in both rodent and non-rodent animal models.

Rodent Models for Neuroendocrine and Behavioral Research on this compound

Rodent models, particularly rats, have been instrumental in neuroendocrine and behavioral research. A study investigating age-related cognitive and affective decline in male rats explored the role of testosterone (B1683101) and its metabolites, including this compound (referred to as 3alpha-diol in the study). nih.gov

The research indicated that aging is associated with a decrease in hippocampal levels of this steroid. nih.gov Acute administration of this compound was found to improve performance in tasks related to cognition (inhibitory avoidance, Morris water maze) and affect (defensive freezing, forced swim) in aged male rats, an effect not observed with testosterone administration. nih.gov This suggests a specific role for this compound in mitigating age-associated decrements in cognitive and affective behaviors in this animal model. nih.gov

Animal Model Area of Research Key Findings Reference
Male Rats (Young, Middle-aged, Aged)Neuroendocrine and BehavioralAge-related decline in hippocampal this compound levels. Acute administration improved cognitive and affective performance in aged rats. nih.gov

Non-Rodent Animal Models for Comparative Studies of this compound

The dog has been utilized as a non-rodent animal model to investigate the effects of this compound, particularly on the prostate gland.

Further in vitro studies using canine prostatic tissue incubated with tritiated this compound demonstrated its uptake and binding within the cell nucleus. The protein-bound radioactivity in the nucleus was identified as this compound. wikipedia.org This formation and translocation of the steroid to the nucleus suggested it may have an active role in canine prostatic function, despite not promoting growth in the castrated model. wikipedia.org

Animal Model Experimental Setup Key Findings Reference
Adult Male Beagle Dogs (Castrated)In vivo administrationDid not promote prostatic growth (no significant change in size, weight, or histology). drugbank.com
Canine Prostatic TissueIn vitro incubation with radiolabeled compoundUptake and binding of this compound in the cell nucleus. wikipedia.org

Ex Vivo Tissue Slice Preparations for this compound Research

Ex vivo tissue slice preparations offer a valuable intermediate between in vitro cell cultures and in vivo animal models, allowing for the study of cellular and network properties in a more physiologically relevant context.

The potential neuroactive properties of this compound can be effectively investigated using acute brain slice preparations, particularly from regions rich in steroid receptors like the hippocampus. This methodology allows for the electrophysiological recording of neuronal activity in a preserved local circuit environment.

A study on a related neuroactive steroid, (+)-3alpha-hydroxy-5alpha-androstane-17beta-carbonitrile, demonstrated the utility of this approach by using patch-clamp recordings in hippocampal neurons to show a blockade of specific high voltage-activated Ca2+ currents. nih.gov This highlights how brain slice models can be used to pinpoint the specific ion channels and receptors modulated by a steroid, thereby revealing its mechanism of action on neuronal excitability. While direct studies on this compound using this technique are not prominent in the literature, it represents a critical methodology for future investigations into its neurosteroid potential.

Organotypic cultures, which maintain the three-dimensional structure and cellular diversity of a tissue for an extended period, are particularly well-suited for metabolic studies of steroids. These cultures can be prepared from various tissues, including the brain, to investigate the local synthesis and conversion of neurosteroids.

Research on the metabolism of the related compound 5alpha-androstane-3alpha,17beta-diol in cultured Sertoli cells has demonstrated the utility of this approach. nih.gov In this model, the cells were shown to metabolize the steroid into other products, and the influence of hormones like FSH and LH on this metabolism was quantified. nih.gov This type of experimental setup could be directly applied to study the metabolic fate of this compound in various tissues, identifying its conversion products and the enzymes involved.

Computational Modeling and Bioinformatics in this compound Research

Computational approaches are increasingly integral to steroid research, offering predictive power that can guide and refine wet-lab experimentation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for predicting the binding affinity and mode of interaction of a ligand, such as this compound, with a potential receptor, like the androgen receptor or estrogen receptors.

While specific molecular docking studies for this compound are not extensively documented, research on related compounds provides a strong rationale for its application. For example, studies on the binding of various androgens to the androgen receptor have laid the groundwork for understanding the structural determinants of ligand-receptor interactions. nih.gov The known three-dimensional structure of steroid receptors allows for in silico docking of this compound to predict its binding energy and key interactions with amino acid residues in the ligand-binding pocket.

Table 1: Key Parameters in Molecular Docking Simulations for Steroid-Receptor Interactions

ParameterDescriptionRelevance to this compound Research
Binding Affinity (ΔG) The free energy of binding, indicating the stability of the ligand-receptor complex.Predicts the likelihood of this compound binding to a specific receptor.
Hydrogen Bonds Non-covalent interactions between the ligand and receptor.Identifies key amino acid residues involved in stabilizing the complex with this compound.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and receptor.Crucial for the proper orientation and binding of the steroid core of this compound.
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of superimposed molecules.Assesses the accuracy of the docking pose by comparing it to a known crystal structure, if available.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.comchemmethod.com This approach is particularly useful for designing novel analogs of a parent compound, such as this compound, with enhanced or more specific activities.

A QSAR study on the 17beta-hydroxy-5alpha-androstane steroid family has demonstrated the power of this technique. researchgate.net By analyzing a set of steroids with known anabolic and androgenic activities, the study identified key molecular descriptors (e.g., shape, hydrophobicity, and electronic properties) that influence their biological effects. researchgate.net Such an approach could be applied to a series of this compound analogs to develop predictive models for their activity. This would enable the in silico design of new molecules with potentially improved therapeutic profiles, guiding synthetic efforts towards the most promising candidates.

Table 2: Steps in a Typical QSAR Study for Steroid Analogs

StepDescriptionApplication to this compound Analogs
1. Data Set Selection A series of structurally related compounds with measured biological activity is chosen.A library of this compound derivatives would be synthesized and their activity (e.g., receptor binding, cellular response) measured.
2. Descriptor Calculation Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.Descriptors for the this compound analogs would be computed using specialized software.
3. Model Development Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a mathematical model correlating descriptors with activity.A predictive equation would be generated that links the structural features of the analogs to their biological effects.
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques.The model's ability to accurately predict the activity of new or untested this compound analogs would be confirmed.

Systems Biology Approaches to Steroid Networks Involving this compound

Systems biology offers a powerful lens for understanding the complex and interconnected nature of steroid hormone networks. Rather than studying individual components in isolation, this approach seeks to model the dynamic interactions of multiple elements within a biological system. In the context of this compound, systems biology methodologies are crucial for elucidating its role and influence within the broader landscape of androgen metabolism and signaling.

Research in this area has utilized computational and high-throughput experimental techniques to map the intricate pathways that govern the synthesis and effects of androgens. While direct systems-level research on this compound is limited, studies on its closely related isomers, such as 5alpha-androstane-3alpha,17beta-diol, provide a framework for the types of experimental models and methodologies that are applied. These studies often involve the use of sophisticated analytical tools to trace the metabolic fate and functional impact of these steroids.

Experimental Models and Methodologies

The investigation of steroid networks involving this compound and its isomers employs a variety of experimental models and analytical techniques. These are designed to capture the complexity of steroid metabolism and signaling.

In Vitro Cell Culture Systems: Human prostate cancer cell lines, such as LNCaP, are frequently used models. nih.govnih.govnih.gov These cells express the necessary enzymatic machinery for androgen metabolism and respond to steroid hormones, making them suitable for studying the effects of specific compounds on cellular pathways.

Microarray and Bioinformatics Analysis: To understand the global impact of a steroid on a cell, researchers use microarray technology to measure changes in the expression of thousands of genes simultaneously. nih.gov Subsequent bioinformatic analysis helps to identify the key signaling pathways and gene networks that are affected. nih.govnih.govnih.gov For instance, studies on the isomer 5alpha-androstane-3alpha,17beta-diol have used cDNA-based membrane arrays to pinpoint its influence on pathways like PI3K/AKT signaling, apoptosis, and death receptor signaling in LNCaP cells. nih.govnih.gov

Metabolic Labeling and Tracing: The synthesis and conversion of this compound can be studied using isotopically labeled precursors, such as radiolabeled progesterone (B1679170). nih.gov By incubating tissues or cells with these precursors and analyzing the resulting metabolites, researchers can map the enzymatic steps involved in its formation. nih.gov High-performance liquid chromatography (HPLC) is a key analytical technique for separating and identifying these steroid metabolites. bioscientifica.com

Genetically Engineered Mouse Models: Mice with targeted deletions of specific genes, such as those encoding for steroid 5alpha-reductase isoenzymes, are invaluable for dissecting the contribution of different enzymes to the synthesis of androgens like 5alpha-androstane-3alpha,17beta-diol. nih.gov These models have demonstrated the critical role of steroid 5alpha-reductase 1 in the production of this androgen in immature mouse testes. nih.gov

Detailed Research Findings from a Systems Perspective

Systems-level studies on androgen metabolism have yielded significant insights into the functional roles of 5alpha-androstane (B165731) diols. While much of the detailed research has focused on the 17beta-isomer due to its more pronounced biological activities, the methodologies and general findings are relevant to understanding the network context of the 17alpha-isomer.

A notable study employed a systems biology approach to investigate the effects of 5alpha-androstane-3alpha,17beta-diol on prostate cancer cells. nih.govnih.gov The researchers used a cancer-specific cDNA membrane array to identify the signaling pathways regulated by this steroid. The findings revealed that this diol could activate several canonical pathways, including the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.govnih.gov This activation was found to be independent of the classical androgen receptor (AR) signaling pathway, suggesting a novel mechanism of action for this steroid metabolite. nih.govnih.gov

Another study utilized microarray and bioinformatics to compare the gene expression profiles of LNCaP cells treated with 5alpha-androstane-3alpha,17beta-diol, the potent androgen 5alpha-dihydrotestosterone (5alpha-DHT), and epidermal growth factor (EGF). nih.gov Through a process of "hypervariable determination," a set of 30 responsive genes involved in signal transduction, transcription regulation, and cell proliferation were identified as being similarly affected by all three compounds. nih.gov Interestingly, network analysis showed that the gene response pattern to 5alpha-androstane-3alpha,17beta-diol was more closely related to that of EGF than to 5alpha-DHT, suggesting that this diol can stimulate prostate cell proliferation by engaging EGF-like pathways in addition to any potential interaction with the androgen receptor pathway. nih.gov

The table below summarizes the key pathways and genes identified in these systems biology studies of the closely related isomer, 5alpha-androstane-3alpha,17beta-diol.

Experimental ModelAnalytical ApproachKey FindingsAffected Pathways
LNCaP human prostate cancer cellscDNA-based membrane array5alpha-androstane-3alpha,17beta-diol stimulates AKT activation independent of the androgen receptor. nih.govnih.govPI3K/AKT signaling, Apoptosis signaling, Death receptor signaling nih.govnih.gov
LNCaP human prostate cancer cellsMicroarray and BioinformaticsThe gene expression response to 5alpha-androstane-3alpha,17beta-diol is more similar to that of EGF than 5alpha-DHT. nih.govSignal transduction, Transcription regulation, Cell proliferation nih.gov

These findings underscore the importance of systems biology in revealing the multifaceted roles of steroid metabolites that were previously considered to be weak or inactive. By mapping their interactions within complex cellular networks, a more complete understanding of their physiological and pathological significance can be achieved.

Future Research Directions and Unanswered Questions for 5alpha Androstane 3alpha,17alpha Diol

Elucidating Novel Biological Functions of 5alpha-Androstane-3alpha,17alpha-diol

The fundamental biological function of this compound is an open question. While it has been identified in human biological samples, including feces from pregnant women, its physiological purpose is yet to be determined. The Human Metabolome Database lists its potential roles as a "hormone" or "molecular messenger," but specific, evidence-based functions are lacking.

Future research must move beyond these general classifications to uncover its precise molecular targets and cellular effects. A primary avenue of investigation should be its interaction with steroid hormone receptors. While its isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), is known to have a low affinity for the classical androgen receptor (AR) and can activate cytoplasmic signaling pathways independently of the AR, the receptor-binding profile of the 17alpha-epimer is unknown. nih.gov

Key research questions include:

Does this compound bind to and activate or inhibit the androgen receptor, estrogen receptors (ERα, ERβ), or other nuclear receptors?

Could it function through non-genomic pathways by interacting with membrane-bound receptors or ion channels, similar to other neurosteroids?

Does it modulate cellular processes like proliferation, differentiation, or apoptosis in specific tissues? For instance, the 17beta isomer has been shown to support prostate cancer cell survival through AR-independent mechanisms, a crucial area of study that has not been explored for the 17alpha isomer. nih.gov

Exploring Undiscovered Metabolic Pathways of this compound

The metabolic pathways leading to the synthesis and catabolism of this compound are poorly understood. It is classified within general lipid metabolism pathways, but the specific enzymatic steps, precursor molecules, and resulting metabolites have not been fully mapped in humans.

A significant research goal is to identify its biosynthetic origins. Studies on related steroids have revealed the existence of alternative or "backdoor" pathways for androgen synthesis that bypass conventional intermediates. For example, in the tammar wallaby, a pathway has been identified for the formation of 5alpha-androstane-3alpha,17beta-diol from progesterone (B1679170) that involves 5alpha-pregnane-3alpha,17alpha-diol-20-one and androsterone (B159326), running parallel to the classical pathway through testosterone (B1683101). nih.gov It is plausible that similar unconventional pathways could be responsible for the production of this compound in humans.

Further areas for metabolic investigation include:

Anabolism: What are the primary precursor steroids and which specific reductases, dehydrogenases, and cytochrome P450 enzymes are involved in its synthesis?

Catabolism: Is this compound a terminal metabolite destined for excretion, or is it further metabolized into other active or inactive steroids? For example, the enzyme CYP7B1 is known to hydroxylate the related 5alpha-androstane-3alpha,17beta-diol, and investigating similar enzymatic actions on the 17alpha isomer is a logical next step. drugbank.com

Tissue Specificity: In which tissues does the metabolism of this compound predominantly occur? Is its production localized to specific organs like the liver, adrenal glands, or peripheral tissues?

Advanced Analytical Techniques for Low-Level Detection of this compound

A major barrier to studying this compound is the challenge of accurately detecting and quantifying what are presumed to be very low endogenous concentrations in complex biological fluids like blood and urine. The development of highly sensitive and specific analytical methods is paramount for future clinical and physiological research.

While radioimmunoassays have been successfully developed for other androgen metabolites like 5alpha-androstane-3alpha,17beta-diol, no such specific assay exists for the 17alpha-epimer. nih.gov Future efforts should focus on leveraging modern analytical platforms. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution accurate-mass mass spectrometry (HRAM-MS) offers the specificity and sensitivity required for this task. These techniques have proven effective in identifying and quantifying novel designer steroids and their metabolites at very low concentrations. researchgate.net

The table below outlines potential analytical methods and the research required for their application.

Analytical TechniqueCurrent Status for 17α-diolFuture Research & Development Needs
Radioimmunoassay (RIA) Not availableDevelopment of a specific antibody against this compound; synthesis of a radiolabeled tracer.
Gas Chromatography-Mass Spectrometry (GC-MS) Limited use; requires derivatizationOptimization of derivatization protocols to improve volatility and ionization efficiency; development of stable isotope-labeled internal standards for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies not standardizedDevelopment and validation of a robust, high-throughput LC-MS/MS method for quantification in plasma, urine, and tissue; establishing reference ranges in healthy and diseased populations.
High-Resolution Accurate-Mass MS (HRAM-MS) Used for discovery of unknown steroids researchgate.netApplication of HRAM-MS for untargeted metabolomics to identify this compound and its related metabolites without prior knowledge of their structure.

Refinement of Computational Models for Predictive Research on this compound

Given the significant gaps in experimental data, computational modeling provides a powerful and cost-effective starting point for generating testable hypotheses about the function and metabolism of this compound.

Future research should employ a variety of in silico techniques:

Molecular Docking: Simulations can predict the binding affinity of this compound to the ligand-binding pockets of various nuclear receptors (AR, ERs) and the active sites of key metabolic enzymes (e.g., hydroxysteroid dehydrogenases, cytochrome P450s). This can help prioritize which protein interactions to test experimentally.

Quantitative Structure-Activity Relationship (QSAR): By comparing the three-dimensional structure of this compound with a library of steroids with known activities, QSAR models can predict its potential biological functions, such as its likelihood of being androgenic, estrogenic, or neuroactive.

Metabolic Pathway Prediction: Computational tools can analyze the structure of the compound to predict likely sites of metabolism (e.g., hydroxylation, oxidation) and the enzymes responsible, helping to guide future metabolic studies.

Crucially, these computational predictions must be validated through empirical laboratory research. The experimental data generated from binding assays, cell-based signaling studies, and metabolic profiling will, in turn, be used to refine and improve the accuracy of the computational models, creating a synergistic cycle of discovery.

Q & A

Basic Research Questions

Q. What is the structural and chemical identification of 5α-Androstane-3α,17α-diol, and how can it be distinguished from its diastereomers?

  • Answer : The compound is a C19 steroid with the IUPAC name (1S,2S,5R,7S,10R,11S,14R,15S)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane-5,14-diol, molecular formula C19H32O2, and molecular weight 292.4562 g/mol . Distinguishing it from diastereomers like 5α-Androstane-3β,17β-diol requires stereospecific analytical methods (e.g., NMR or chiral chromatography) due to differences in hydroxyl group orientation (3α vs. 3β, 17α vs. 17β) .

Q. What are the primary metabolic pathways and physiological roles of 5α-Androstane-3α,17α-diol in mammalian systems?

  • Answer : This steroid is a metabolite in androgen pathways, notably in the conversion of dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase (3α-HSD) . It is detected in human bile, feces (as sulfate conjugates), and rodent prostate tissue, suggesting roles in steroid clearance and peripheral hormone regulation . In male rats, it accumulates in the prostate and converts to DHT, indicating a reservoir function for active androgens .

Q. What methodologies are recommended for quantifying 5α-Androstane-3α,17α-diol in biological matrices?

  • Answer : Liquid chromatography-mass spectrometry (LC-MS) with derivatization (e.g., p-nitrobenzoyl chloride) enhances sensitivity for low-concentration steroids in brain or serum . Gas chromatography (GC-MS) is also used, but LC-MS offers better resolution for polar metabolites . Internal standards (e.g., deuterated analogs) are critical for accuracy in complex matrices like plasma or tissue homogenates .

Advanced Research Questions

Q. How does 5α-Androstane-3α,17α-diol interact with nuclear receptors, and what are the implications for experimental design?

  • Answer : Unlike its 3β,17β-diol diastereomer, 5α-Androstane-3α,17α-diol shows negligible binding to estrogen receptor beta (ERβ) in vitro . However, in vivo studies in rats demonstrate indirect activity via conversion to DHT, which activates androgen receptors (AR) . Experimental designs should include controls for metabolic interconversion (e.g., 5α-reductase inhibitors) and AR/ERβ-specific ligands to isolate direct vs. indirect effects .

Q. What enzymatic systems regulate the interconversion between 5α-Androstane-3α,17α-diol and DHT, and how can these pathways be modulated in vitro?

  • Answer : 3α-HSD catalyzes the reversible oxidation of DHT to 5α-Androstane-3α,17α-diol. In prostate epithelial cells, this enzyme’s activity is pH-dependent and NADPH/NADP+-sensitive . To modulate pathways, use selective inhibitors (e.g., indomethacin for 3α-HSD) or genetic knockdown models. Note that 3β-diol formation is mediated by distinct isoforms (e.g., 17β-HSD), requiring isoform-specific probes .

Q. How do age and gonadotropin stimulation influence circulating levels of 5α-Androstane-3α,17α-diol in rodent models?

  • Answer : In male rats, serum levels peak during puberty (20–40 days old), where it is the dominant circulating androgen (5.75–8× higher than testosterone + DHT) . Acute LH stimulation increases serum levels dose-dependently, while FSH has no effect. Age-related declines in testicular 17β-HSD activity reduce precursor availability, necessitating age-stratified cohorts in longitudinal studies .

Q. What analytical challenges arise in resolving 5α-Androstane-3α,17α-diol from structurally similar neurosteroids, and how can these be addressed?

  • Answer : Co-elution with neurosteroids (e.g., androsterone) and sulfate conjugates complicates analysis. Strategies include:

  • Derivatization (e.g., acetylation) to improve chromatographic separation .
  • High-resolution MS (HRMS) to distinguish isotopes (e.g., m/z 292.2402 vs. 292.2385 for 3β-diol) .
  • Enzymatic hydrolysis (β-glucuronidase/sulfatase) to differentiate conjugated vs. free forms .

Contradictions and Considerations

  • In vitro vs. in vivo binding : While 5α-Androstane-3α,17α-diol shows no direct receptor binding in vitro, in vivo studies suggest AR activation via DHT conversion . This discrepancy underscores the need for metabolic profiling in cell-based assays .
  • Species-specific metabolism : Human studies are limited; most data derive from rodent models, which may not fully recapitulate human androgen dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.